pyrazine-2-carbonyl chloride hydrochloride
Overview
Description
pyrazine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrazinecarbonyl chloride and is used in various laboratory and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.
Mechanism of Action
Target of Action
Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Pyrazine derivatives have been shown to exhibit various biological activities, suggesting they have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
pyrazine-2-carbonyl chloride hydrochloride can be synthesized through the reaction of pyrazinecarbonyl chloride with hydrochloric acid. The reaction typically involves the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of pyrazinecarbonyl chloride monohydrochloride involves the use of large-scale reactors where pyrazinecarbonyl chloride is reacted with hydrochloric acid under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
pyrazine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted pyrazine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form pyrazinecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents in substitution reactions.
Major Products Formed
Substituted Pyrazine Derivatives: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Pyrazinecarboxylic Acid: Formed through hydrolysis of the compound.
Scientific Research Applications
pyrazine-2-carbonyl chloride hydrochloride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonyl chloride: Similar in structure but lacks the hydrochloride component.
Pyrazinecarboxylic acid: The hydrolyzed form of pyrazinecarbonyl chloride monohydrochloride.
Uniqueness
pyrazine-2-carbonyl chloride hydrochloride is unique due to its high reactivity and ability to form a wide range of substituted pyrazine derivatives. Its hydrochloride component also makes it more soluble in water compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
pyrazine-2-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-3-7-1-2-8-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWDSYSIJNFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233446 | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84473-64-3 | |
Record name | 2-Pyrazinecarbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84473-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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